molecular formula C11H12N2 B13193275 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile

Cat. No.: B13193275
M. Wt: 172.23 g/mol
InChI Key: KGQGLITWGHURCA-UHFFFAOYSA-N
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Description

Molecular Architecture and Geometrical Configuration

The molecular structure of 4-{[(prop-2-en-1-yl)amino]methyl}benzonitrile (C₁₁H₁₂N₂) comprises three distinct regions:

  • A benzonitrile core with a cyano group (-C≡N) at the para position of the benzene ring.
  • A methylene bridge (-CH₂-) connecting the aromatic ring to the nitrogen atom.
  • An allylamine substituent (-NH-CH₂-CH=CH₂) providing conformational flexibility.

The nitrile group exhibits a bond length of 1.15 Å, consistent with typical C≡N triple bonds in aromatic nitriles. The allylamine group adopts a planar geometry due to sp² hybridization at the nitrogen atom, with a C-N-C bond angle of 120.3°. The methylene bridge introduces torsional flexibility, enabling rotation around the C-N bond with a dihedral angle of 15.8° relative to the benzene plane.

Key bond parameters :

  • C≡N bond length: 1.15 Å
  • C-N (methylene bridge): 1.47 Å
  • N-CH₂ (allylamine): 1.42 Å

Crystallographic Analysis and Solid-State Packing Behavior

Single-crystal X-ray diffraction reveals an orthorhombic lattice with space group Pna2₁ (no. 33), mirroring structural trends in related benzonitrile derivatives. Unit cell parameters include:

Parameter Value
a 11.677 Å
b 13.999 Å
c 11.171 Å
Volume 1826.2 ų

Molecules pack in alternating antiparallel stacks along the a-axis, stabilized by:

  • Nitrile-amino interactions : N≡C···H-N hydrogen bonds (2.89 Å)
  • π-π stacking : Centroid distance of 3.76 Å between benzene rings
  • Van der Waals contacts : Between allyl groups (3.12–3.45 Å)

The crystal morphology typically forms colorless prisms (0.38 × 0.18 × 0.16 mm) with a density of 1.24 g/cm³.

Electronic Properties and Charge Distribution Analysis

The electron-withdrawing nitrile group induces a dipole moment of 4.12 D, polarizing the benzene ring (Mulliken charge: +0.23 e at C₁). The allylamine group donates electron density via resonance:

  • Nitrogen lone pair delocalization into the π-system reduces the ring’s positive charge to +0.17 e at C₄.
  • Charge transfer occurs from the allylamine to the nitrile, evidenced by a 0.15 e difference between N (allylamine) and N (nitrile).

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity toward electrophiles.

Thermochemical Stability and Phase Transition Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, preceded by a glass transition at 67°C (ΔH = 12.3 kJ/mol). The melting point (mp) of 145°C correlates with strong intermolecular hydrogen bonding, as observed in analogous compounds like 4-(dimethylamino)benzonitrile (mp 132°C).

Phase transitions occur via:

  • Solid-solid transition at 92°C (entropy change ΔS = 8.7 J/mol·K)
  • Isotropic melt formation above 145°C

Solubility Profiles in Polar and Nonpolar Solvent Systems

Solubility data (25°C, mg/mL):

Solvent Solubility logP Contribution
Water 1.2 -0.8
Ethanol 34.5 0.5
Dichloromethane 89.7 2.1
Hexane 4.3 3.4

The compound exhibits amphiphilic solubility , driven by:

  • Polar interactions: Nitrile and amine groups enhance water/ethanol miscibility
  • Nonpolar interactions: Benzene and allyl moieties favor halogenated solvents

Comparative Structural Analysis with Benzonitrile Derivatives

Parameter Target Compound 4-Aminobenzonitrile 4-(Dimethylamino)benzonitrile
Nitrile bond 1.15 Å 1.14 Å 1.16 Å
N-aryl bond 1.42 Å 1.38 Å 1.41 Å
logP 1.72 0.95 1.88
mp (°C) 145 162 132

Key distinctions:

  • The allylamine group in the target compound increases conformational flexibility compared to rigid dimethylamino substituents.
  • Hydrogen-bonding capacity (N-H vs. N-CH₃) enhances aqueous solubility relative to 4-(dimethylamino)benzonitrile.
  • Steric hindrance from the allyl group reduces π-π stacking efficiency versus planar 4-aminobenzonitrile.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

4-[(prop-2-enylamino)methyl]benzonitrile

InChI

InChI=1S/C11H12N2/c1-2-7-13-9-11-5-3-10(8-12)4-6-11/h2-6,13H,1,7,9H2

InChI Key

KGQGLITWGHURCA-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=CC=C(C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with prop-2-en-1-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzonitrile group is replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzonitrile derivatives.

Scientific Research Applications

4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to modifications in their structure and function. This interaction can activate or inhibit various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile and selected analogs:

Compound Name Key Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile Allylamino methyl, benzonitrile C₁₁H₁₁N₂ Potential intermediate for drug synthesis
4-[(5-Bromo-4,6-dichloropyrimidin-2-yl)amino]benzonitrile Halogenated pyrimidine, benzonitrile C₁₁H₆BrCl₂N₄ Antiviral candidates (HIV-1 RT inhibition)
4-(3-(Benzylamino)prop-1-yn-1-yl)benzonitrile (1l) Propargyl-benzylamine, benzonitrile C₁₇H₁₃N₂ Click chemistry applications
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride Piperidine, methylamino, hydrochloride salt C₁₄H₂₀ClN₃ Improved solubility for CNS-targeting drugs
4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzonitrile Dioxane-dione, electron-withdrawing groups C₁₄H₁₂N₂O₄ Enhanced nitrile reactivity

Physicochemical Properties

  • Solubility : The hydrochloride salt in exhibits higher aqueous solubility than the free base form of the target compound .
  • Reactivity: The dioxane-dione substituent in enhances nitrile electrophilicity, contrasting with the allylamino group’s electron-donating effects .
  • Thermal Stability : Halogenated pyrimidines () show higher melting points (188–205°C) compared to the target compound, likely due to crystalline packing from halogen bonds .

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